N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound is classified as an organic molecule, specifically a pyrazole derivative that features a trifluoromethyl group, which is known for enhancing biological activity and chemical reactivity. Its molecular formula is and it has a molecular weight of approximately 249.23 g/mol .
The synthesis of N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide can be approached through several methods, primarily involving the reaction of sec-butyl amine with 3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid derivatives. A common synthetic route includes:
This method allows for the efficient synthesis of N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide with good yields, making it suitable for further applications in research .
The molecular structure of N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide can be described as follows:
CC(C)C(=O)N1C(=C(N=N1)C(F)(F)F)C and InChI as InChI=1S/C11H14F3N3O/c1-6(2)5-13-11(12,13)10(14)9(15)8(16)7(17)4/h6H,5H2,1-4H3,(H,14,15) .N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide can participate in several chemical reactions due to its reactive functional groups:
These reactions are important for developing derivatives that may exhibit enhanced biological properties or serve as intermediates in pharmaceutical chemistry .
The mechanism of action of N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide largely depends on its interactions at the molecular level:
Data from studies indicate that compounds with similar structures often display significant biological activities, including anti-inflammatory and analgesic effects .
The physical and chemical properties of N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide are crucial for understanding its behavior in various environments:
Relevant data suggests that understanding these properties aids in predicting the compound's behavior during synthesis and application .
N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide has several potential applications:
Research continues to explore these applications, highlighting the compound's versatility in both medicinal chemistry and materials science .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: